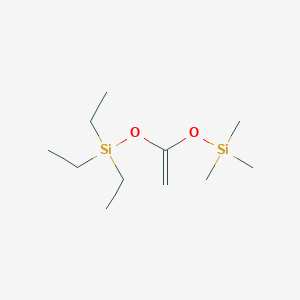
2-Butoxy-5-(2-methylbutan-2-yl)benzene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butoxy-5-(2-methylbutan-2-yl)benzene-1-sulfonyl chloride is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of a butoxy group, a methylbutan-2-yl group, and a sulfonyl chloride group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxy-5-(2-methylbutan-2-yl)benzene-1-sulfonyl chloride typically involves the electrophilic aromatic substitution reactionThe reaction conditions often require the use of strong acids or bases as catalysts and may involve elevated temperatures to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized to ensure high yield and purity of the final product. Industrial methods may also incorporate advanced purification techniques to remove any impurities and by-products formed during the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
2-Butoxy-5-(2-methylbutan-2-yl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different sulfonyl derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions. Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are used for oxidation and reduction reactions, respectively. Hydrolysis reactions typically require the presence of water and a suitable acid or base catalyst .
Major Products Formed
The major products formed from these reactions include various sulfonyl derivatives, sulfonic acids, and sulfinic acids, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Butoxy-5-(2-methylbutan-2-yl)benzene-1-sulfonyl chloride has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential use in the development of pharmaceuticals.
Industrial Chemistry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Butoxy-5-(2-methylbutan-2-yl)benzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating various substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methoxy-5-(2-methylbutan-2-yl)benzene-1-sulfonyl chloride
- 2-Butoxy-5-(2-methyl-2-butanyl)benzenesulfonic acid
Uniqueness
2-Butoxy-5-(2-methylbutan-2-yl)benzene-1-sulfonyl chloride is unique due to the presence of the butoxy group, which imparts specific chemical properties and reactivity. This distinguishes it from other similar compounds that may have different substituents on the benzene ring .
Propriétés
Numéro CAS |
143193-41-3 |
|---|---|
Formule moléculaire |
C15H23ClO3S |
Poids moléculaire |
318.9 g/mol |
Nom IUPAC |
2-butoxy-5-(2-methylbutan-2-yl)benzenesulfonyl chloride |
InChI |
InChI=1S/C15H23ClO3S/c1-5-7-10-19-13-9-8-12(15(3,4)6-2)11-14(13)20(16,17)18/h8-9,11H,5-7,10H2,1-4H3 |
Clé InChI |
LNROSSMPAABTHI-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=C(C=C(C=C1)C(C)(C)CC)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{Bis[4-(4-benzoylphenoxy)phenyl]methyl}benzoic acid](/img/structure/B12559590.png)
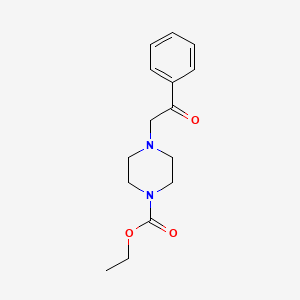
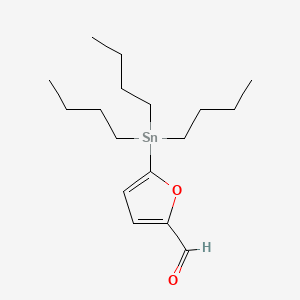

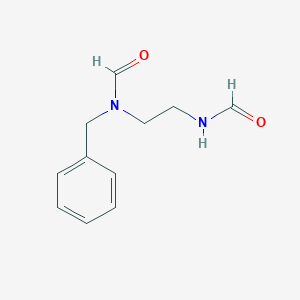
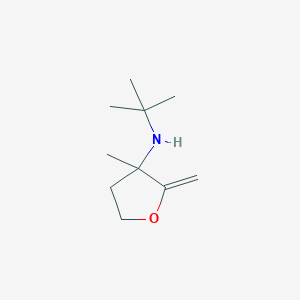
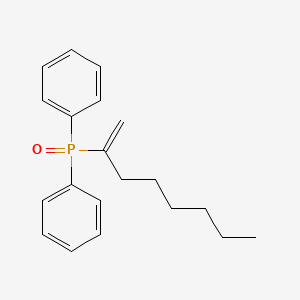
![6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]heptane](/img/structure/B12559652.png)


![2,2'-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]dibenzaldehyde](/img/structure/B12559660.png)
![Acetamide, 2-[bis(2-hydroxyethyl)amino]-](/img/structure/B12559662.png)
